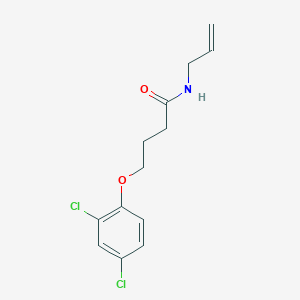![molecular formula C19H20N4O3S B4627790 ethyl ({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetate](/img/structure/B4627790.png)
ethyl ({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of heterocyclic compounds like ethyl ({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetate often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been prepared and reacted with various reagents to yield pyran, pyridine, and pyridazine derivatives, indicating the versatility of these synthesis routes (Mohareb et al., 2004).
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using techniques such as NMR, mass spectrometry, and X-ray crystallography. For example, the synthesis and characterization of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate revealed detailed insights into the molecular structure through spectroscopic methods and single-crystal X-ray diffraction studies (Naveen et al., 2021).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including heterocyclization, which is crucial for constructing the complex heterocyclic frameworks. The reactivity of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate towards different chemical reagents, forming thiophene, pyrazole, and coumarin derivatives, showcases the chemical versatility and reactivity of these compounds (Mohareb & Gamaan, 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and boiling point, are critical for understanding the behavior of these compounds under different conditions. While specific studies on the physical properties of ethyl ({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetate were not found, the methodologies for determining these properties are well-established in the literature.
Chemical Properties Analysis
The chemical properties of such compounds are defined by their functional groups, reactivity patterns, and stability under various conditions. The study of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate highlights the synthetic potential and chemical reactivity of these heterocyclic compounds, showing distinct inhibition of cancer cell lines, which, although not directly related to the initial compound, demonstrates the broader chemical properties of related compounds (Liu et al., 2018).
Applications De Recherche Scientifique
Heterocyclic Synthesis and Applications
Synthesis of Pyran, Pyridine, and Pyridazine Derivatives : A study by Mohareb et al. (2004) illustrates the reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates towards various active methylene reagents, leading to the synthesis of pyran, pyridine, and pyridazine derivatives. This exemplifies the utility of specific ethyl compounds in creating a wide array of heterocyclic compounds, which are crucial in pharmaceuticals and materials science (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antitumor Activities of Synthesized Compounds : Another significant application is in the realm of antitumor activities. Research by Mohareb and Gamaan (2018) on ethyl 2-(1 H -benzo[d]imidazol-2-yl)acetate led to the synthesis of compounds with notable antitumor properties against several cancer cell lines. This underscores the potential medical applications of ethyl compounds in creating new therapeutic agents (Mohareb & Gamaan, 2018).
Dyes Derived from Pyrazolo[3,4-c]pyridazine : Deeb et al. (2015) explored the synthesis of dyes from ethyl acetoacetate and their application on polyester fabric. This study highlights the role of ethyl compounds in the development of industrial dyes, demonstrating their versatility beyond pharmaceutical applications (Deeb, El-Hossami, & Abdelgawad, 2015).
Characterization and Structural Analysis : The study by Viveka et al. (2016) focuses on the synthesis, characterization, and structural analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Such research provides foundational knowledge for understanding the physical and chemical properties of ethyl compounds, facilitating their application in various scientific fields (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).
Propriétés
IUPAC Name |
ethyl 2-[(4E)-4-[(1,3-dimethylpyrazol-4-yl)methylidene]-5-oxo-1-phenylimidazol-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-4-26-17(24)12-27-19-20-16(10-14-11-22(3)21-13(14)2)18(25)23(19)15-8-6-5-7-9-15/h5-11H,4,12H2,1-3H3/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKJYGWOLWLCKR-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=CC2=CN(N=C2C)C)C(=O)N1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CSC1=N/C(=C/C2=CN(N=C2C)C)/C(=O)N1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl ({(4E)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-bromo-4-{[4-(4-isopropylbenzyl)-1-piperazinyl]carbonyl}-2-(3-methylphenyl)quinoline](/img/structure/B4627714.png)




![6-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4627755.png)
![ethyl [4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4627763.png)

![methyl 2-{[3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoyl]amino}benzoate](/img/structure/B4627771.png)
![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-2-methylphenyl)thiourea](/img/structure/B4627779.png)

![3-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B4627806.png)
![(2-{[5-{[(2,4-dimethylphenyl)amino]carbonyl}-3-(methoxycarbonyl)-4-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4627816.png)